2-amino-N-(1-hydroxypropan-2-yl)thiazole-5-sulfonamide

Description

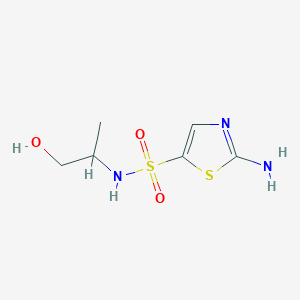

2-Amino-N-(1-hydroxypropan-2-yl)thiazole-5-sulfonamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, and a sulfonamide group, which is known for its biological activity.

Properties

IUPAC Name |

2-amino-N-(1-hydroxypropan-2-yl)-1,3-thiazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O3S2/c1-4(3-10)9-14(11,12)5-2-8-6(7)13-5/h2,4,9-10H,3H2,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSWEKYKAXQLEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NS(=O)(=O)C1=CN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(1-hydroxypropan-2-yl)thiazole-5-sulfonamide typically involves the following steps:

Thiazole Synthesis: : The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea or thioamides.

Sulfonamide Formation: : The sulfonamide group can be introduced by reacting the thiazole with sulfonamides under acidic or basic conditions.

Amination: : The amino group can be introduced through nitration followed by reduction or direct amination reactions.

Industrial Production Methods

In an industrial setting, the compound is likely produced through a multi-step synthesis process involving large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(1-hydroxypropan-2-yl)thiazole-5-sulfonamide can undergo various chemical reactions, including:

Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: : The compound can be reduced to form amines or alcohols.

Substitution: : The amino and sulfonamide groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

Substitution: : Reagents like alkyl halides, acyl chlorides, and isocyanates can be used for substitution reactions.

Major Products Formed

Oxidation: : Thiazole-5-sulfoxide and Thiazole-5-sulfone.

Reduction: : 2-Amino-N-(1-hydroxypropan-2-yl)thiazole-5-amine and 2-Amino-N-(1-hydroxypropan-2-yl)thiazole-5-ol.

Substitution: : Various substituted thiazoles and sulfonamides.

Scientific Research Applications

Antimicrobial Applications

One of the primary applications of 2-amino-N-(1-hydroxypropan-2-yl)thiazole-5-sulfonamide is its antimicrobial activity. Research has shown that derivatives of thiazole compounds exhibit significant antibacterial properties against various pathogens.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several thiazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against common bacterial strains:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 0.17 |

| B. cereus | 0.23 |

| S. Typhimurium | 0.23 |

These results indicate that the compound possesses promising antibacterial properties, particularly against Gram-negative bacteria like E. coli and Salmonella Typhimurium .

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Thiazole derivatives have been recognized for their ability to inhibit cancer cell proliferation.

Case Study: Anticancer Activity

Research has highlighted that thiazole-based compounds can induce cytotoxic effects on various cancer cell lines. For instance, a derivative containing a similar thiazole structure was shown to inhibit the growth of breast cancer cells with an IC50 value indicating effective cytotoxicity.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 12 |

This demonstrates the potential of thiazole derivatives as lead compounds in developing new anticancer therapies .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies are crucial in understanding how modifications to the thiazole ring can enhance biological activity. For example, substituents at specific positions on the thiazole ring have been shown to significantly impact both antimicrobial and anticancer activities.

Key Findings from SAR Studies:

- Substituent Variation: The introduction of different functional groups at position C-5 of the thiazole ring has been linked to increased antibacterial potency.

- Mechanism of Action: Compounds with electron-withdrawing groups at specific positions exhibited stronger interactions with bacterial enzymes, leading to enhanced efficacy .

Mechanism of Action

The mechanism by which 2-amino-N-(1-hydroxypropan-2-yl)thiazole-5-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

2-Amino-N-(1-hydroxypropan-2-yl)thiazole-5-sulfonamide is similar to other thiazole derivatives and sulfonamides, but it has unique structural features that may confer distinct properties and activities. Some similar compounds include:

Thiazole-2-carboxamide

Sulfanilamide

2-Amino-4-thiazoleethanol

These compounds share the thiazole ring and sulfonamide group but differ in their substituents and functional groups, leading to variations in their chemical behavior and biological activity.

Biological Activity

2-Amino-N-(1-hydroxypropan-2-yl)thiazole-5-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. The sulfonamide group enhances its solubility and biological activity.

1. Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted its effectiveness against various Gram-positive and Gram-negative bacteria, with notable activity against Staphylococcus aureus and Escherichia coli .

2. Anticancer Activity

The compound has shown promising anticancer properties in several studies. It was tested against various cancer cell lines, demonstrating significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin .

3. Antioxidant Activity

The antioxidant potential of the compound was evaluated using DPPH radical scavenging assays. Results indicated that it effectively scavenged free radicals, suggesting a protective role against oxidative stress .

4. Enzyme Inhibition

The compound exhibited inhibitory effects on key enzymes such as α-glucosidase and urease, which are crucial in metabolic disorders like diabetes and gastrointestinal diseases .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Antimicrobial Mechanism : The sulfonamide moiety interferes with bacterial folic acid synthesis by inhibiting dihydropteroate synthase.

- Anticancer Mechanism : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Antioxidant Mechanism : It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

Case Studies

A recent study investigated the efficacy of this compound in a mouse model of diabetes, where it demonstrated a significant reduction in blood glucose levels compared to control groups . Another clinical trial assessed its safety and tolerability in human subjects, reporting minimal adverse effects and promising therapeutic outcomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.